Cas no 1256633-28-9 (Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate)
![Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1256633-28-9x500.png)
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate
- Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester
- AKOS022183132
- DTXSID001158286
- CS-0443448
- Ethyl5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate
- SY012032
- DB-062394
- MFCD18071050
- AC3418
- A890048
- 1256633-28-9
-
- MDL: MFCD18071050
- インチ: InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-7-8(11)12-3-5(10)14(7)4-13-6/h3-4H,2H2,1H3
- InChIKey: KPDHOMFWFRFGAS-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C2C(=NC=C(Cl)N2C=N1)Cl
計算された属性
- せいみつぶんしりょう: 258.99200
- どういたいしつりょう: 258.9915319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 56.5Ų
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- PSA: 56.49000
- LogP: 2.21280
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM168761-1g |
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate |
1256633-28-9 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A099001536-1g |
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate |
1256633-28-9 | 95% | 1g |
$469.26 | 2023-09-03 | |
Ambeed | A416356-1g |
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate |
1256633-28-9 | 95+% | 1g |
$647.0 | 2024-04-25 | |
eNovation Chemicals LLC | K69256-1g |
Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate |
1256633-28-9 | 95% | 1g |
$715 | 2025-02-21 | |
Apollo Scientific | OR470166-1g |
Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate |
1256633-28-9 | 1g |
£910.00 | 2024-05-23 | ||
eNovation Chemicals LLC | K69256-1g |
Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate |
1256633-28-9 | 95% | 1g |
$745 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514115-1g |
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate |
1256633-28-9 | 98% | 1g |
¥6552.00 | 2024-08-09 |
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
5. Book reviews
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylateに関する追加情報
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 1256633-28-9): A Versatile Scaffold in Modern Pharmaceutical Research
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 1256633-28-9) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and multifaceted applications. This heterocyclic derivative, featuring a fused imidazo[1,5-a]pyrazine core with two chlorine substituents at the 5 and 8 positions and a carboxylate ester group at the 1 position, has garnered considerable attention due to its potential as a pharmacophore in drug discovery.
The molecular structure of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate imparts distinct chemical properties that make it an attractive candidate for medicinal chemistry. The presence of chlorine atoms at specific positions enhances its reactivity and binding affinity, enabling it to interact with biological targets in diverse ways. The carboxylate ester functionality further expands its utility by allowing modifications through ester hydrolysis or amidation, facilitating the synthesis of more complex derivatives.
In recent years, there has been a surge in research focused on imidazo[1,5-a]pyrazine derivatives due to their demonstrated efficacy in various therapeutic areas. These compounds have shown promise as inhibitors of kinases, transcription factors, and other key enzymes involved in cancer progression. Specifically, derivatives of this scaffold have been investigated for their ability to modulate pathways such as the PI3K/Akt/mTOR axis and MAPK signaling, which are crucial in tumor growth and survival.
One of the most compelling aspects of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate is its versatility as a starting material for further chemical exploration. Researchers have leveraged its scaffold to develop novel inhibitors targeting specific disease-related proteins. For instance, studies have demonstrated that structural analogs of this compound can inhibit the activity of Janus kinases (JAKs), which play a pivotal role in inflammatory responses and autoimmune diseases. The chlorine substituents at the 5 and 8 positions provide handles for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules.
The carboxylate ester group attached to the imidazo[1,5-a]pyrazine core offers additional opportunities for chemical modification. This moiety can be readily converted into other functional groups such as amides or carboxylic acids through enzymatic or chemical hydrolysis. Such transformations have enabled the synthesis of prodrugs that release active species in vivo under specific physiological conditions. This approach not only enhances bioavailability but also allows for targeted delivery to sites of disease activity.
Recent advances in computational chemistry have further accelerated the development of novel derivatives based on Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate. Molecular docking studies have identified key interactions between this scaffold and target proteins, providing insights into how structural modifications can improve binding affinity and selectivity. These computational predictions have guided experimental efforts toward designing more potent and selective inhibitors with reduced off-target effects.
The pharmaceutical industry has also recognized the potential of this compound as a building block for drug candidates. Several companies are currently engaged in synthesizing and evaluating derivatives of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate for various therapeutic indications. Early-phase clinical trials have shown encouraging results with some analogs demonstrating significant anti-proliferative effects in cancer cell lines while maintaining acceptable safety profiles. These findings underscore the importance of this scaffold in developing next-generation therapeutics.
The synthesis of Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate itself is another area of active research. Chemists have developed efficient synthetic routes that allow for scalable production without compromising purity or yield. These methods often involve multi-step organic transformations starting from readily available precursors such as anthranilic acid derivatives or halogenated imidazoles. The optimization of these synthetic pathways is crucial for ensuring cost-effective production and availability for further medicinal chemistry applications.
In conclusion, Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 1256633-28-9) represents a valuable asset in pharmaceutical research due to its unique structural features and broad applicability. Its role as a versatile scaffold for drug discovery continues to be explored across multiple therapeutic areas with promising results emerging from both preclinical studies and clinical trials. As our understanding of biological pathways grows more sophisticated so too does our ability to harness compounds like this one toward developing innovative treatments that address unmet medical needs.
1256633-28-9 (Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate) 関連製品
- 2408976-03-2(4-{[(Tert-butoxy)carbonyl]amino}-3-(4-hydroxybutoxy)benzoic acid)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)
- 2680711-96-8(3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 1865063-89-3(1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)
- 2227830-75-1(rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol)
- 1248011-74-6(methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate)
- 87068-75-5((2S)-2-(phenylformamido)butanoic Acid)
- 401909-15-7(Benzenemethanamine, 4-amino-2,5-difluoro- (9CI))
- 896382-96-0(1-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoylpiperidine-4-carboxamide)
